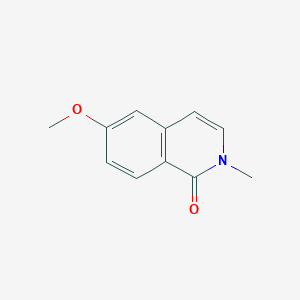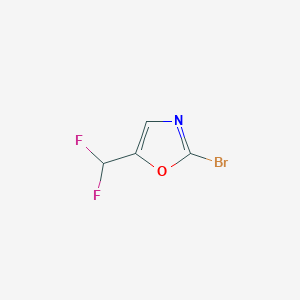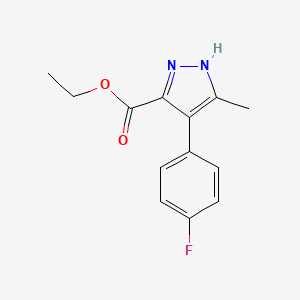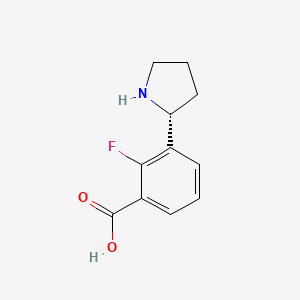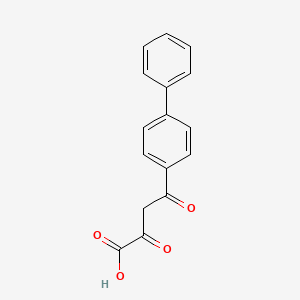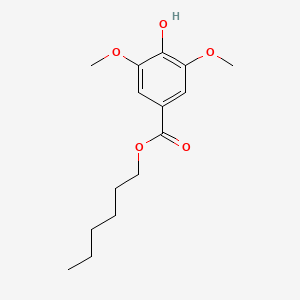
Hexyl 4-hydroxy-3,5-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 4-hydroxy-3,5-dimethoxybenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of a hexyl ester group attached to a benzoic acid derivative, specifically 4-hydroxy-3,5-dimethoxybenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 4-hydroxy-3,5-dimethoxybenzoate typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with hexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl 4-hydroxy-3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-3,5-dimethoxybenzoate derivatives.
Reduction: Formation of hexyl 4-hydroxy-3,5-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzoate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hexyl 4-hydroxy-3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its potential skin-conditioning properties.
Mécanisme D'action
The mechanism of action of Hexyl 4-hydroxy-3,5-dimethoxybenzoate involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Hexyl 4-hydroxy-3,5-dimethoxybenzoate can be compared with other similar compounds, such as:
Methyl 4-hydroxy-3,5-dimethoxybenzoate: Similar structure but with a methyl ester group instead of a hexyl ester group.
Ethyl 4-hydroxy-3,5-dimethoxybenzoate: Similar structure but with an ethyl ester group.
Propyl 4-hydroxy-3,5-dimethoxybenzoate: Similar structure but with a propyl ester group.
The uniqueness of this compound lies in its hexyl ester group, which may impart different physicochemical properties and biological activities compared to its methyl, ethyl, and propyl counterparts.
Propriétés
Numéro CAS |
90510-22-8 |
|---|---|
Formule moléculaire |
C15H22O5 |
Poids moléculaire |
282.33 g/mol |
Nom IUPAC |
hexyl 4-hydroxy-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C15H22O5/c1-4-5-6-7-8-20-15(17)11-9-12(18-2)14(16)13(10-11)19-3/h9-10,16H,4-8H2,1-3H3 |
Clé InChI |
ZLUGESOGDIWBKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C1=CC(=C(C(=C1)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


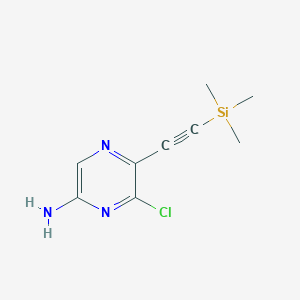
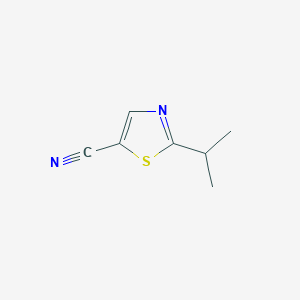
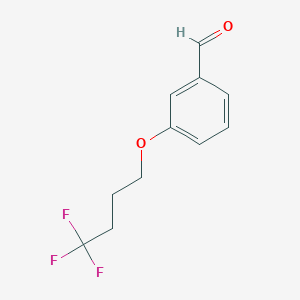
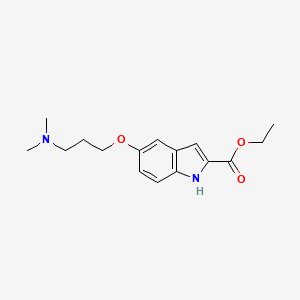
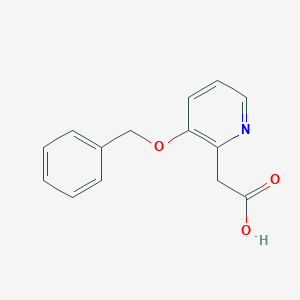
![[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17R)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] propanoate](/img/structure/B12961490.png)

